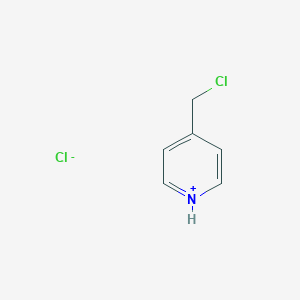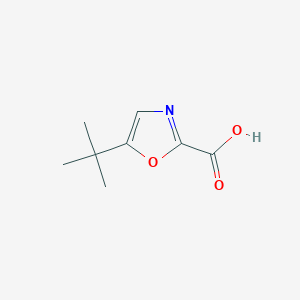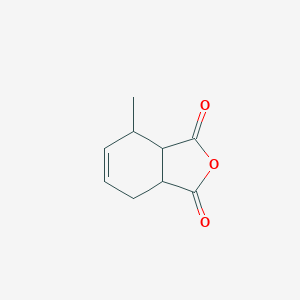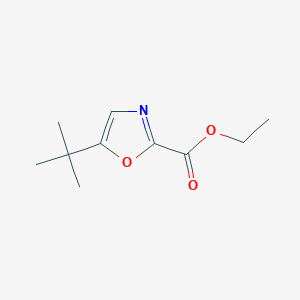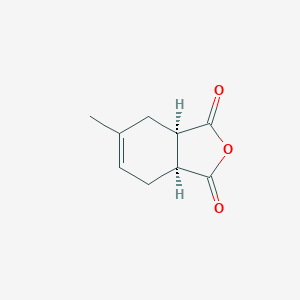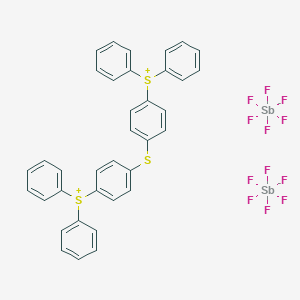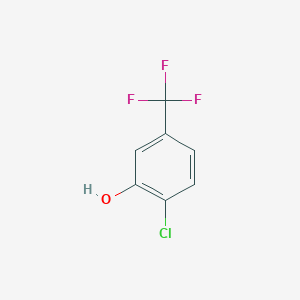
2-Chloro-5-(trifluoromethyl)phenol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds provides a foundational understanding of methods applicable to 2-Chloro-5-(trifluoromethyl)phenol. For instance, a novel synthesis method for β-trifluoromethyl-tyrosine, starting from para-(1-chloro-2,2,2-trifluoroethyl)phenols, showcases the nucleophilic replacement and selective α-chlorination processes that could be relevant for synthesizing similar compounds (Gong & Kato, 2003). Additionally, the development of fluorinated aromatic diamine monomers for polyimides synthesis hints at the broader chemical utility and synthesis pathways of fluorinated phenols (Yin et al., 2005).
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-[1′-N-(alkyl)imino-2′,2′,2′-trifluoroethyl] phenols, reveals insights into the geometric configuration and potential reactivity of 2-Chloro-5-(trifluoromethyl)phenol. The detailed study of N-(Alkyl)imino derivatives provides valuable data on molecular arrangements and interactions, which are crucial for understanding the chemical behavior of similar compounds (Schoth, Lork, & Röschenthaler, 1996).
Chemical Reactions and Properties
Research on the electrochemical reduction of triclosan, a structurally related compound, in dimethylformamide highlights the reductive cleavage of aryl carbon–chlorine bonds, which is a significant aspect when considering the reactivity of chlorinated phenols (Knust et al., 2010). This insight into chemical reactivity is essential for understanding the potential transformations and reactivity of 2-Chloro-5-(trifluoromethyl)phenol under various conditions.
Physical Properties Analysis
The study on the synthesis and characterization of novel polyimides offers insights into the solubility, thermal stability, and mechanical properties of materials derived from fluorinated phenols, providing a context for understanding the physical properties of 2-Chloro-5-(trifluoromethyl)phenol (Yin et al., 2005).
Chemical Properties Analysis
The selective aromatic chlorination research provides valuable information on the reactivity and selectivity of chlorinated compounds, including phenols. This study demonstrates the influence of substituents on reactivity and selectivity, which is crucial for understanding the chemical properties of 2-Chloro-5-(trifluoromethyl)phenol (Smith, McKeer, & Taylor, 1988).
Applications De Recherche Scientifique
Synthesis of Alkylated Phenols : This compound is useful in the synthesis of 1,2,2-trifluoroethyl- or 1-trifluoromethylalkylphenols in high yields (Gong & Kato, 2002).
Synthesis of β-Trifluoromethyl-Tyrosine : It is used in synthesizing α-trifluoromethyl-tyrosine and its derivatives (Gong & Kato, 2003).
Electrochemical Studies : Its reduction in dimethylformamide containing tetra-n-butylammonium tetrafluoroborate is a potential research application (Knust et al., 2010).
Investigation of Ionic Dissociation and Reactions : Research includes studies on 2-Chloro-1,3,5-trithiane and 2-chloro-1,3-dithiane for their ionic dissociation and reactions with nucleophiles (Arai & Oki, 1976).
Biochemical Analysis : Triclosan, a derivative, acts as a potent inhibitor of the enzyme enoyl-acyl carrier protein reductase, mimicking its natural substrate (Levy et al., 1999). It also disrupts thyroid hormone homeostasis in rats (Crofton et al., 2007) and induces NLRP3 inflammasome activation and mitochondrial dysfunction (Weatherly et al., 2020).
Environmental Concerns : Triclosan undergoes slow biodegradation and can produce dioxin congeners, raising environmental concerns (Bianco et al., 2015). Its transformation by manganese oxides into new products (Zhang & Huang, 2003) and detection in surface waters (Hua et al., 2005) are also significant.
Water Treatment and Toxicity : It's important in understanding its removal in wastewater treatment (McAvoy et al., 2002) and the photocatalytic degradation in the presence of TiO2 (Rafqah et al., 2006). Its reaction with free chlorine to form chloroform is also noted (Rule et al., 2005).
Photocatalytic Transformation : Photocatalytic processes are effective in degrading triclosan, useful in wastewater remediation treatments (Schröder et al., 2020).
Electrochemical Oxidation : The electrochemical oxidation of triclosan using specific electrodes can yield less toxic products than the parent compounds (Mei et al., 2021).
Analysis of Advanced Oxidation Technologies : These technologies can destroy bio-recalcitrant compounds like triclosan but require analysis of potential toxic byproducts (Solá-Gutiérrez et al., 2019).
Phototransformation in Surface Waters : Direct phototransformation in surface waters accounts for significant elimination of triclosan from Swiss lakes during summer (Tixier et al., 2002).
Safety And Hazards
Orientations Futures
The future directions of 2-Chloro-5-(trifluoromethyl)phenol research could involve its use in the synthesis of novel antidepressants and other pharmaceutical compounds. Its trifluoromethyl group is of particular interest due to its potential to enhance the biological activity of organic compounds .
Relevant Papers There are several relevant papers and documents related to 2-Chloro-5-(trifluoromethyl)phenol, which provide more detailed information about its properties, uses, and safety data .
Propriétés
IUPAC Name |
2-chloro-5-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O/c8-5-2-1-4(3-6(5)12)7(9,10)11/h1-3,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUIZARUATMVYRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40193884 | |
| Record name | Phenol, 2-chloro-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40193884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(trifluoromethyl)phenol | |
CAS RN |
40889-91-6 | |
| Record name | Phenol, 2-chloro-5-(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040889916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2-chloro-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40193884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-5-(trifluoromethyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Cyano-1,6-dihydro-6-oxo-[3,4'-bipyridine]-2-carboxylic Acid](/img/structure/B42264.png)
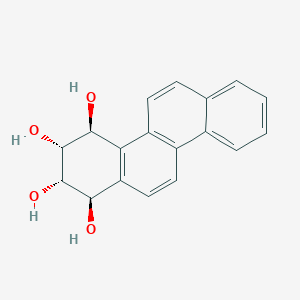

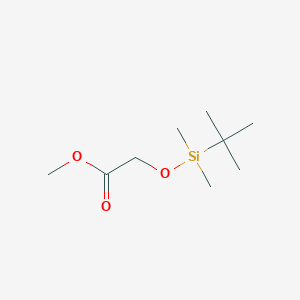
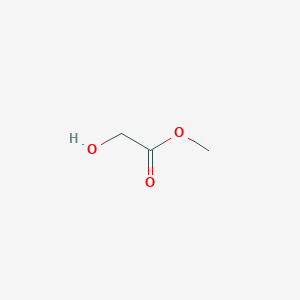
![5,11-Dihydropyrido[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B42276.png)

